4-Bromo-N-methoxy-N-methylpicolinamide
Description
4-Bromo-N-methoxy-N-methylpicolinamide (CAS: 1005342-94-8, molecular formula: C₈H₉BrN₂O₂) is a brominated picolinamide derivative characterized by a pyridine ring substituted with a bromine atom at the 4-position and an N-methoxy-N-methylamide group at the 2-position . It is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Key properties include:
- Purity: ≥97% (typical commercial grade)
- Hazard Profile: Classified with GHS warnings H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Storage: Stable at 4–8°C under inert conditions .
The compound’s pyridine core and electron-withdrawing amide group make it reactive in cross-coupling reactions, such as Suzuki-Miyaura couplings, for constructing complex heterocyclic systems .
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
4-bromo-N-methoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3 |
InChI Key |
GUXAAXFFFZOESV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NC=CC(=C1)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Bromo-N-methoxy-N-methylbenzamide (CAS: 170230-01-0)
- Structural Similarity : 0.98 (highest among analogs) .
- Key Differences :
- Core Structure : Benzene ring vs. pyridine ring.
- Reactivity : The pyridine nitrogen in 4-Bromo-N-methoxy-N-methylpicolinamide enables coordination with metals and participation in hydrogen bonding, absent in the benzamide analog. This enhances its utility in catalysis and supramolecular chemistry .
- Applications : Benzamide derivatives are more common in polymer science, whereas picolinamides are preferred in medicinal chemistry due to their bioavailability-enhancing properties .
4-Bromo-N-butyl-3-methoxybenzamide (CAS: 1065074-09-0)
- Structural Similarity : Lower due to alkyl chain substitution.
- Key Differences: Substituents: Butyl group vs. methoxy-N-methyl group.
Table 1: Key Properties of this compound and Analogs
| Compound | CAS Number | Core Structure | Functional Groups | Reactivity Highlights |
|---|---|---|---|---|
| This compound | 1005342-94-8 | Pyridine | Br, CON(OMe)Me | Metal coordination, Suzuki couplings |
| 4-Bromo-N-methoxy-N-methylbenzamide | 170230-01-0 | Benzene | Br, CON(OMe)Me | Polymer crosslinking |
| 5-Bromo-6-methylpicolinaldehyde | 886364-94-9 | Pyridine | Br, CH₃, CHO | Condensation reactions |
| 4-Bromo-N-butyl-3-methoxybenzamide | 1065074-09-0 | Benzene | Br, OMe, CONHButyl | Enhanced lipophilicity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-N-methoxy-N-methylpicolinamide?
- Methodological Answer : A palladium-catalyzed cross-coupling reaction is commonly employed for synthesizing brominated picolinamide derivatives. For example, analogous compounds (e.g., N-(8-(4-bromophenyl)naphthalen-1-yl)picolinamide) were synthesized using Pd(OAc)₂ as a catalyst, AgOAc as an additive, and 140°C reaction temperature for 24 hours, achieving yields of 65–84% after column chromatography . Key considerations include:
- Catalyst loading : 5–10 mol% Pd(OAc)₂.
- Halide scavengers : AgOAc improves coupling efficiency by removing bromide byproducts.
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients.
Q. How is this compound characterized structurally?
- Methodological Answer : A combination of techniques ensures accurate structural confirmation:
- X-ray crystallography : Resolve crystal packing and bond angles using SHELX software for refinement (e.g., R factor < 0.03 for related brominated benzamidines) .
- NMR spectroscopy : Compare ¹H/¹³C chemical shifts with NIST reference data (e.g., δ ~7–8 ppm for aromatic protons in brominated analogs) .
- FT-IR : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and methoxy (C-O) bands at ~1250 cm⁻¹ .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR or IR) be resolved during characterization?
- Methodological Answer :
- Cross-validation : Compare experimental NMR/IR spectra with computational predictions (e.g., density functional theory, DFT) and databases like NIST Chemistry WebBook .
- Iterative refinement : For crystallographic discrepancies, adjust SHELX refinement parameters (e.g., thermal displacement factors) while maintaining data-to-parameter ratios > 14:1 .
- Replicate experiments : Reproduce synthesis under controlled conditions to rule out impurities or solvent artifacts.
Q. What computational approaches are suitable for studying reaction mechanisms involving this compound?
- Methodological Answer :
- DFT calculations : Model transition states for palladium-catalyzed coupling steps (e.g., oxidative addition of Pd to C-Br bonds) using software like Gaussian or ORCA.
- Molecular docking : Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging the compound’s bromine and methoxy groups as pharmacophores .
Q. How can functionalization of the picolinamide core be optimized for diverse applications?
- Methodological Answer :
- Arylation/alkylation : Use Suzuki-Miyaura coupling with boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under Pd catalysis .
- Reductive amination : Modify the methoxy group via hydrogenolysis (H₂/Pd-C) or hydride reduction (NaBH₄) to generate secondary amines .
- Scale-up challenges : Monitor exothermic reactions (e.g., bromine substitution) using calorimetry to ensure safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
